

4-Chlorobenzoyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chlorobenzoyl chloride

Cat. No.: B129227

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An In-depth Technical Guide to 4-Chlorobenzoyl Chloride

This guide provides comprehensive information on the chemical properties, synthesis, and applications of **4-Chlorobenzoyl chloride**, tailored for researchers, scientists, and professionals in drug development.

Core Properties of 4-Chlorobenzoyl Chloride

4-Chlorobenzoyl chloride is a significant intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its chemical characteristics are pivotal for its reactivity and application in diverse chemical reactions.

Quantitative Data Summary

The fundamental quantitative data for **4-Chlorobenzoyl chloride** are summarized in the table below for easy reference.

Property	Value	Citations
Molecular Formula	C ₇ H ₄ Cl ₂ O	[1][2]
Linear Formula	ClC ₆ H ₄ COCl	[3]
Molecular Weight	175.01 g/mol	[3]
Exact Mass	173.963913 u	[1]
CAS Number	122-01-0	[1][3]
Melting Point	11-14 °C	[3]
Boiling Point	102-104 °C at 11 mmHg	
Density	1.365 g/mL at 20 °C	[3]

Experimental Protocols

4-Chlorobenzoyl chloride is frequently utilized in acylation reactions. A typical experimental protocol for the Friedel-Crafts acylation of benzene using **4-Chlorobenzoyl chloride** is detailed below. This reaction is fundamental in the synthesis of 4-chlorobenzophenone, a precursor for various pharmaceuticals.

Protocol: Synthesis of 4-Chlorobenzophenone via Friedel-Crafts Acylation

Objective: To synthesize 4-chlorobenzophenone by the acylation of benzene with **4-Chlorobenzoyl chloride** using a solid acid catalyst.

Materials:

- **4-Chlorobenzoyl chloride** (99% purity)[3]
- Benzene (anhydrous)
- Solid acid catalyst (e.g., dodecatungstophosphoric acid - DTPA)[3]
- Anhydrous dichloromethane (solvent)

- Sodium bicarbonate solution (5%)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

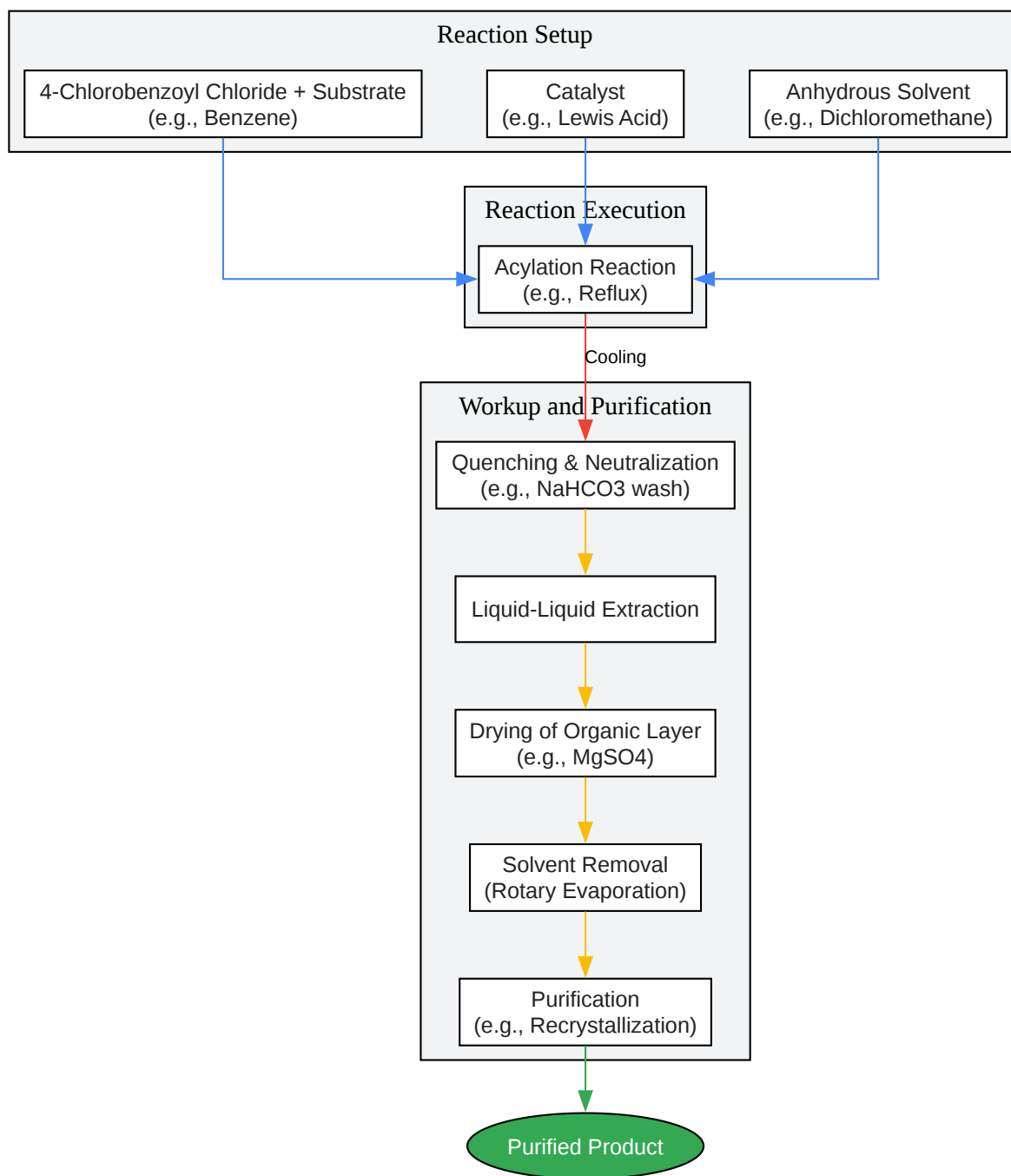
Procedure:

- Set up a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Add the solid acid catalyst (e.g., 0.5 g of DTPA) to the flask.
- Add 100 mL of anhydrous dichloromethane to the flask, followed by 10 mL of anhydrous benzene.
- Slowly add 10 g of **4-Chlorobenzoyl chloride** to the stirring mixture at room temperature.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the catalyst from the reaction mixture.
- Transfer the filtrate to a separatory funnel and wash with 50 mL of 5% sodium bicarbonate solution to neutralize any unreacted acid chloride and hydrochloric acid produced.
- Wash the organic layer with 50 mL of distilled water.
- Dry the organic layer over anhydrous magnesium sulfate.

- Filter off the drying agent and remove the solvent using a rotary evaporator.
- The resulting crude product can be purified by recrystallization or column chromatography to yield pure 4-chlorobenzophenone.

Logical Workflow and Diagrams

The following diagram illustrates the logical workflow for the synthesis of a derivative from **4-Chlorobenzoyl chloride**, highlighting the key steps from reactants to the final purified product.



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Caption: Synthesis workflow for a **4-Chlorobenzoyl chloride** derivative.

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References

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- 2. Benzoyl chloride, 4-chloro- [webbook.nist.gov]
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- To cite this document: BenchChem. [4-Chlorobenzoyl chloride molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129227#4-chlorobenzoyl-chloride-molecular-weight-and-formula]

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